N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide
Description
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide is a synthetic heterocyclic compound featuring a 3-(4-chlorophenyl)-5-isoxazolyl moiety linked to a 2-methylpropanamide group. This structure combines a chlorinated aromatic system with an isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, which is known for its bioisosteric properties and metabolic stability. The compound is part of a broader class of 4-aza-2,3-didehydropodophyllotoxin derivatives designed as antitumor agents, as evidenced by its inclusion in patent literature describing novel chemotherapeutic candidates .
Properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(2)14(18)16-8-12-7-13(17-19-12)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYRPXWDAIHDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC(=NO1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801320974 | |
| Record name | N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821067 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478066-20-5 | |
| Record name | N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801320974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common approach is the cyclization of a suitable precursor containing the chlorophenyl group. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Scope of Available Data
The search results primarily focus on unrelated compounds, such as:
-
4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5H)-one (polymorphic forms and synthesis pathways) .
-
Isoindoline-1-one derivatives (MDM2-p53 interaction inhibitors) .
-
4-[(E)-(2,4-difluoro-phenyl)(hydroxyimino)methyl]piperidine (structural and hydrogen-bonding studies) .
None of these compounds share structural or functional similarities with N-{methyl}-2-methylpropanamide.
Analysis of Structural Features
The target compound contains:
-
A 5-isoxazolyl ring substituted with a 4-chlorophenyl group.
-
An N-methylpropanamide side chain.
Potential reactivity may involve:
-
Hydrolysis of the amide bond under acidic or basic conditions.
-
Electrophilic substitution on the aromatic chlorophenyl ring.
-
Ring-opening reactions of the isoxazole moiety.
Recommendations for Further Research
To obtain authoritative data on this compound:
-
Specialized Databases :
-
Consult Reaxys or SciFinder for reaction schemes, synthetic pathways, and stability studies.
-
Cross-reference patents (e.g., USPTO, Espacenet) using the compound’s IUPAC name or SMILES notation.
-
-
Experimental Studies :
-
Perform stability testing (e.g., thermal, photolytic).
-
Investigate nucleophilic/electrophilic reactivity using spectroscopic methods (NMR, IR).
-
Data Limitations
-
The exclusion of and (as requested) removed potential commercial sources.
-
No peer-reviewed articles or patents specifically addressing this compound were found in the provided materials.
For a comprehensive analysis, experimental work or access to proprietary chemical databases is required.
Scientific Research Applications
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide, also known as 478066-20-5, is a chemical compound with the molecular formula C14H15ClN2O2 . This compound has several synonyms, including N-([3-(4-chlorophenyl)-5-isoxazolyl]methyl)-2-methylpropanamide and Propanamide, N-[[3-(4-chlorophenyl)-5-isoxazolyl]methyl]-2-methyl- .
Synonyms
- N-([3-(4-CHLOROPHENYL)-5-ISOXAZOLYL]METHYL)-2-METHYLPROPANAMIDE
- N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}-2-methylpropanamide
- Propanamide, N-[[3-(4-chlorophenyl)-5-isoxazolyl]methyl]-2-methyl-
Potential Applications
While specific applications of this compound are not detailed in the provided search results, similar compounds have applications in pharmaceutical and chemical research. For example:
- Antimicrobial Research: Compounds containing triazole moieties have demonstrated activity against various bacterial strains.
- Anticancer Research: Some compounds have shown promising results against several cancer cell lines in in vitro studies. N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, for instance, displayed anticancer activity against SNB-19, OVCAR-8, and NCI-H40 cell lines .
- Further Research: Further investigation is needed to elucidate specific biological targets and pathways involved in its mechanism of action. Relevant data such as melting point, boiling point, and density should be determined experimentally for comprehensive characterization.
Mechanism of Action
The mechanism by which N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Antitumor Research
The compound shares structural motifs with other antitumor agents, particularly those in the 4-aza-2,3-didehydropodophyllotoxin family. For example:
- 4-Aza-2,3-didehydropodophyllotoxin derivatives (4a-z, 4aa-4ae) : These compounds feature a 3-(4-chlorophenyl)-5-isoxazolyl group linked to a podophyllotoxin-like scaffold. They exhibit cytotoxicity against human cancer cell lines, with activity modulated by substituents on the aromatic rings (e.g., methoxy, nitro, or hydroxy groups) . The target compound’s propanamide side chain may enhance solubility or target specificity compared to bulkier substituents in this series.
Table 1: Key Structural and Functional Differences in Antitumor Analogues
Propanamide Derivatives in Agricultural Chemistry
Structurally related propanamide compounds are widely used in agrochemicals, though their applications differ significantly due to substituent variations:
- Propanil (N-(3,4-dichlorophenyl)propanamide) : A herbicide targeting acetolactate synthase in plants. The dichlorophenyl group enhances lipid solubility, facilitating membrane penetration in weeds .
- Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) : A cellulose biosynthesis inhibitor. Its isoxazole ring and benzamide group confer selectivity for plant cell wall enzymes, unlike the target compound’s antitumor focus .
Table 2: Propanamide-Based Agrochemicals vs. Target Compound
Heterocyclic Compounds with Overlapping Pharmacophores
The isoxazole ring in the target compound is a common pharmacophore in both pharmaceuticals and agrochemicals. Comparisons include:
- Ibipinabant (C23H20Cl2N4O2S): A pyrazole-based cannabinoid receptor antagonist. While it shares a chlorophenyl group with the target compound, its pyrazole-carboximidamide core and sulfonyl linkage differentiate its mechanism and therapeutic target .
- N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide : This oxadiazole-containing propanamide derivative demonstrates how heterocycle substitution (oxadiazole vs. isoxazole) influences bioactivity, likely through distinct protein-binding interactions .
Research Findings and Mechanistic Insights
- Antitumor Potential: The 3-(4-chlorophenyl)-5-isoxazolyl group in the target compound is hypothesized to interfere with tubulin polymerization or DNA topoisomerase II, mechanisms shared with podophyllotoxin derivatives .
- Selectivity : The 2-methylpropanamide side chain may reduce off-target effects compared to bulkier substituents in agricultural propanamides, which prioritize broad-spectrum activity .
Biological Activity
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article delves into the compound's structure, pharmacodynamics, and specific biological effects supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C14H15ClN2O2
- Molecular Weight : 278.73 g/mol
- CAS Number : 478066-20-5
The compound features a chlorophenyl group attached to an isoxazole moiety, which is known for its diverse biological activities. The presence of the amide functional group enhances its solubility and bioavailability.
This compound primarily acts through the inhibition of specific enzymes and receptors involved in various physiological processes. Research indicates that it may interact with:
- Enzymatic Pathways : Inhibitors of 11-β hydroxysteroid dehydrogenase type 1 have been linked to metabolic regulation and anti-inflammatory effects .
- Receptor Modulation : The compound shows potential as an antagonist for mineralocorticoid receptors, which play a crucial role in cardiovascular and renal physiology .
Pharmacological Effects
- Anti-inflammatory Properties : Studies suggest that the compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Preliminary investigations have indicated that it possesses antimicrobial properties against various bacterial strains, potentially useful in developing new antibiotics.
- Anticancer Potential : There is emerging evidence supporting its role in inhibiting cancer cell proliferation, particularly in breast and prostate cancer models.
Case Studies
- Case Study 1 : A study involving rat models demonstrated that administration of this compound significantly reduced inflammation markers in induced arthritis models, highlighting its therapeutic potential in inflammatory diseases.
- Case Study 2 : In vitro studies on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis, suggesting a mechanism that could be harnessed for cancer therapy.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
